molecular formula C8H8BFO3 B1284281 (3-Acetyl-2-fluorophenyl)boronic acid CAS No. 870778-95-3

(3-Acetyl-2-fluorophenyl)boronic acid

Cat. No. B1284281
M. Wt: 181.96 g/mol
InChI Key: SEMRLZGDJZRZMC-UHFFFAOYSA-N
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Description

“(3-Acetyl-2-fluorophenyl)boronic acid” is a chemical compound with the empirical formula C8H8BFO3 . It has a molecular weight of 181.96 . The compound is typically in solid form .


Molecular Structure Analysis

The SMILES string representation of “(3-Acetyl-2-fluorophenyl)boronic acid” is CC(=O)c1cccc(B(O)O)c1F . The InChI representation is 1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3 .


Physical And Chemical Properties Analysis

“(3-Acetyl-2-fluorophenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 181.96 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Covalent Organic Frameworks (COFs)

    • Application: Boronic-acid-derived COFs are crystalline and porous materials with a vast chemical and structural diversity . They are synthesized in a bottom-up approach from molecular building blocks by condensation polymerization reactions .
    • Method: The synthesis involves using boronic-acid-containing building blocks as monomers in the synthesis of COFs .
    • Outcome: These materials have been studied for various applications, including their implementation into functional devices .
  • Medicinal Chemistry

    • Application: Boronic acids and their derivatives have been used in medicinal chemistry for various purposes . They have shown anticancer, antibacterial, and antiviral activity, and have also been used as sensors and delivery systems .
    • Method: The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
    • Outcome: The modification can improve the already existing activities of the bioactive molecules .
  • Suzuki–Miyaura Cross-Coupling Reaction

    • Application: Boronic acids are used in the Suzuki–Miyaura cross-coupling reaction to form new carbon-carbon (C-C) bonds .
    • Method: This complex reaction involves steps such as oxidative addition, ligand substitution, transmetalation, and reductive elimination .
    • Outcome: The outcome is the formation of new C-C bonds, which is a fundamental process in organic synthesis .
  • Pyrrole-BF2 Fluorophores

    • Application: BF2-based fluorophores, such as BODIPY and BOPHY, are prevalently used in diverse research areas like bioimaging and chemosensing . They exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .
    • Method: The synthesis involves using boronic-acid-containing building blocks .
    • Outcome: These fluorophores are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
  • Radiotracers for PET Applications

    • Application: Aryl boronic esters are used in the preparation of radiotracers for Positron Emission Tomography (PET) applications .
    • Method: The method involves the fluorination of aryl boronic esters in the presence of Cu (OTf)2py4 .
    • Outcome: The method was successfully applied using three radiosynthetic platforms, and up to 26 GBq of non-carrier added starting activity of 18F-fluoride .
  • Medicinal Chemistry

    • Application: Boronic acids have shown anticancer, antibacterial, and antiviral activity, and have also been used as sensors and delivery systems .
    • Method: The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
    • Outcome: The modification can improve the already existing activities of the bioactive molecules .

Safety And Hazards

“(3-Acetyl-2-fluorophenyl)boronic acid” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, collect and arrange for proper disposal .

properties

IUPAC Name

(3-acetyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMRLZGDJZRZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584641
Record name (3-Acetyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-2-fluorophenyl)boronic acid

CAS RN

870778-95-3
Record name (3-Acetyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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